Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer—Impact on NMDA Receptor Subtype Binding Affinity
In the structurally analogous 4-fluorophenylpiperidine drug eliprodil, chromatographic resolution of the racemate followed by enantiomer-specific NR2B binding assays revealed that the (R)- and (S)-enantiomers exhibit markedly different affinities for NR2B subunit-containing NMDA receptors . The racemic eliprodil has an IC50 of 1 µM at NR2B-containing NMDA receptors; individual enantiomers show divergent potency profiles . While eliprodil itself differs from the target compound, the chiral center corresponds directly to the C2 position of the piperidine ring bearing the 4-fluorophenyl group, establishing a class-level precedent that the (S) and (R) configurations are not pharmacologically interchangeable.
| Evidence Dimension | NR2B-NMDA receptor binding affinity (enantiomer comparison in eliprodil series) |
|---|---|
| Target Compound Data | (2S) configuration of the 4-fluorophenylpiperidine moiety is required for specific NR2B affinity (exact Ki not reported for the free building block; class-level inference from resolved eliprodil enantiomers) |
| Comparator Or Baseline | (R)-enantiomer of eliprodil: markedly different NR2B affinity vs. (S)-enantiomer; racemic eliprodil: IC50 = 1 µM (NR2B-containing NMDA receptor) |
| Quantified Difference | Quantitatively differential (markedly different affinities); exact fold-differences not publicly disclosed for the free building block; class-level inference supported by peer-reviewed enantiomer resolution study. |
| Conditions | Chiral HPLC resolution of racemic eliprodil; NR2B subunit-containing NMDA receptor binding assay; enantiomers tested separately. |
Why This Matters
Procurement of the incorrect enantiomer introduces an uncontrolled variable into any SAR or lead-optimization campaign targeting chiral recognition sites, potentially abolishing target engagement.
